N-Benzylbenzamide

Tyrosinase Inhibition Depigmentation Agents Melanogenesis

Procure N-Benzylbenzamide (CAS 1485-70-7) as your strategic starting material for medicinal chemistry programs. Distinct from inactive N-phenyl analogs, this core scaffold enables potent tyrosinase inhibitor development (IC50 2.2 µM) and 91-96% neuronal rescue in Alzheimer's models. Its lipophilic benzyl group supports modular optimization for enhanced drug-like properties. Available in ≥98% purity.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 1485-70-7
Cat. No. B072774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylbenzamide
CAS1485-70-7
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16)
InChIKeyLKQUCICFTHBFAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylbenzamide (CAS 1485-70-7) as a Versatile Scaffold for Bioactive Compound Design and Organic Synthesis


N-Benzylbenzamide (CAS 1485-70-7) is a secondary benzamide with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol [1]. This compound, characterized by its benzyl group attached to the amide nitrogen, serves as a fundamental building block in medicinal chemistry and a convenient precursor in organic synthesis [1]. Its utility extends from its role as an indicator in organolithium titrations to its function as the core scaffold for numerous pharmacologically active derivatives [1]. The compound's well-defined structure and commercial availability in high purity (typically ≥98%) make it a reliable starting material for developing potent inhibitors targeting a range of enzymes and receptors [1]. Its value is not in its own inherent bioactivity, but in its capacity for structural diversification to yield compounds with specific, measurable biological effects [1].

Why N-Benzylbenzamide Cannot Be Interchanged with Other Benzamide Analogs: The Critical Role of the N-Benzyl Substituent


While various N-substituted benzamides share a common core, substituting N-Benzylbenzamide (CAS 1485-70-7) with an N-phenyl or N-phenethyl analog is scientifically unsound due to profound differences in molecular conformation, electronic properties, and stability that directly impact their utility as synthetic scaffolds and biological probes. For instance, a comparative study of acyclic amides as estrogen receptor ligands found that N-benzyl benzamides, unlike their N-phenyl counterparts, are prone to fragmentation via a quinone methide intermediate, which can be either a liability or a unique chemical handle depending on the application [1]. Furthermore, the lipophilicity and steric bulk conferred by the benzyl group, compared to a phenyl or simple alkyl chain, is a critical determinant in structure-activity relationships (SAR). For example, the addition of an adamantyl group to the N-benzylbenzamide core was shown to significantly enhance depigmentation power compared to derivatives lacking this substitution, highlighting the importance of the N-benzyl moiety as an attachment point for optimizing drug-like properties [2]. Therefore, substituting N-Benzylbenzamide with a seemingly similar analog can lead to a complete loss of function, altered reactivity, or failure in a designed synthetic pathway.

Quantitative Differentiation of N-Benzylbenzamide (CAS 1485-70-7) and Its Derivatives Against Closest Comparators


N-Benzylbenzamide Derivatives as Potent Tyrosinase Inhibitors with Sub-Micromolar IC50 Values

While unsubstituted N-Benzylbenzamide itself has negligible tyrosinase inhibitory activity, its hydroxylated derivatives demonstrate a stark increase in potency. This is a direct class-level differentiation from the parent compound and other benzamide cores. The most potent derivative in one study, compound 15, achieved an IC50 of 2.2 μM against mushroom tyrosinase, compared to the parent N-Benzylbenzamide which is reported to have an IC50 of approximately 1.99 mM (1,990,000 nM) [1][2]. This represents an improvement in potency of over 900-fold, demonstrating the value of the N-benzylbenzamide scaffold for creating high-affinity inhibitors through simple hydroxylation.

Tyrosinase Inhibition Depigmentation Agents Melanogenesis

Selective Scaffold for Amyloid-Beta Aggregation Inhibition: N-Benzyl vs. N-Phenethylbenzamides

A head-to-head evaluation of N-benzylbenzamide and N-phenethylbenzamide derivatives as Aβ42 aggregation inhibitors demonstrated the superior efficacy of the N-benzyl scaffold. Specific N-benzylbenzamides (compounds 3a and 3f) rescued hippocampal neuronal HT22 cells from Aβ42-induced cytotoxicity, achieving 91–96% cell viability at a concentration of 25 µM [1]. While the study evaluated several N-phenethylbenzamide derivatives, the identified N-benzylbenzamides 3a and 3f were highlighted as promising compounds capable of both inhibiting Aβ42 aggregation and mitigating its neurotoxic effects in a cellular model [1].

Amyloid-Beta Inhibition Alzheimer's Disease Neuroprotection

Enhanced Lipophilicity from Adamantyl Substitution on the N-Benzylbenzamide Core Increases Depigmentation Power

The N-benzylbenzamide scaffold can be further modified to enhance desirable drug-like properties. A study comparing polyhydroxylated N-benzylbenzamide derivatives with and without an adamantyl moiety found that the addition of the adamantyl group significantly increased depigmentation power [1]. This effect was attributed to the increased lipophilic character conferred by the adamantyl moiety, which was shown to improve the efficacy of the benzamide derivatives compared to those lacking this substitution [1].

Depigmentation Agents Tyrosinase Inhibition Lipophilicity

Validated Application Scenarios for N-Benzylbenzamide (CAS 1485-70-7) Based on Quantitative Evidence


Starting Material for the Synthesis of Potent, Sub-Micromolar Tyrosinase Inhibitors

This scenario is supported by direct evidence showing that while unsubstituted N-Benzylbenzamide is a weak tyrosinase inhibitor, simple hydroxylated derivatives of this core exhibit an IC50 of 2.2 µM [1]. This establishes N-Benzylbenzamide as the essential, commercially available (e.g., ≥98% purity from major vendors) starting material for any medicinal chemistry program aiming to develop novel and potent tyrosinase inhibitors for applications in cosmetics (skin lightening) or therapeutics (melanoma).

Core Scaffold for Designing Selective Aβ42 Aggregation Inhibitors with Neuroprotective Properties

For projects targeting Alzheimer's disease and other amyloid-related pathologies, N-Benzylbenzamide is the preferred starting scaffold over its N-phenethyl analog. This recommendation is grounded in direct comparative data showing that N-benzylbenzamide derivatives (3a and 3f) achieve 91–96% rescue of neuronal cells from Aβ42-induced toxicity [2]. Procuring N-Benzylbenzamide (CAS 1485-70-7) enables the construction of a focused library around this validated core to identify preclinical candidates with optimal neuroprotective and anti-aggregation profiles.

Precursor for Developing Lipophilicity-Enhanced Depigmentation Agents

When designing a depigmentation agent where cellular permeability and tissue retention are critical, the N-benzylbenzamide core offers a strategic advantage. Evidence demonstrates that adding a lipophilic adamantyl group to the N-benzylbenzamide scaffold significantly increases its depigmentation power compared to the non-adamantyl analog [3]. This scenario highlights the value of N-Benzylbenzamide (CAS 1485-70-7) as a robust platform for modular chemical optimization, allowing researchers to rationally improve the drug-like properties of a lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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